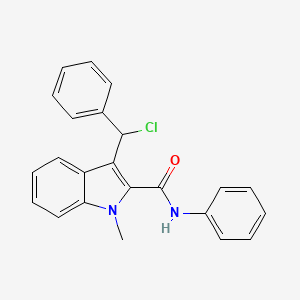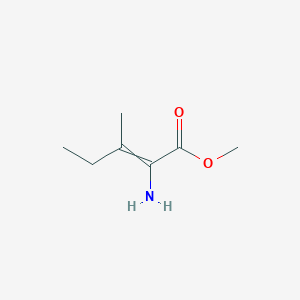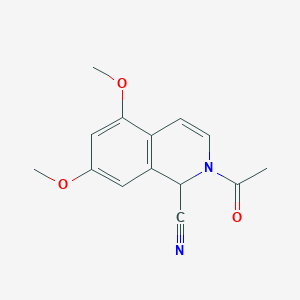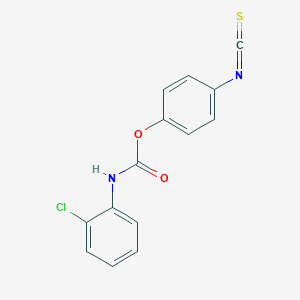
1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide moiety at positions 2 and 3 of the indole ring gives this compound unique properties, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- involves several synthetic routes. One common method is the reaction of indole-2-carboxylic acid with appropriate amines under specific reaction conditions. The reaction typically involves the use of coupling reagents such as EDCI or DCC to facilitate the formation of the carboxamide bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various indole derivatives with potential biological activities.
Biology: It is studied for its interactions with enzymes and proteins, particularly for its inhibitory effects on certain enzymes.
Medicine: The compound has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent. It is also being investigated for its potential use in treating other diseases such as diabetes and malaria.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The carboxamide moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- can be compared with other indole derivatives, such as:
Indole-3-carboxamide: Known for its anticancer and anti-inflammatory properties.
Indole-2-carboxylic acid: Used as a precursor in the synthesis of various indole derivatives.
Indole-3-acetic acid: A plant hormone with applications in agriculture.
The uniqueness of 1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for scientific research .
Properties
CAS No. |
61939-39-7 |
|---|---|
Molecular Formula |
C23H19ClN2O |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
3-[chloro(phenyl)methyl]-1-methyl-N-phenylindole-2-carboxamide |
InChI |
InChI=1S/C23H19ClN2O/c1-26-19-15-9-8-14-18(19)20(21(24)16-10-4-2-5-11-16)22(26)23(27)25-17-12-6-3-7-13-17/h2-15,21H,1H3,(H,25,27) |
InChI Key |
CQVHUFTYFKEBGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)NC3=CC=CC=C3)C(C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide](/img/structure/B14548417.png)
![1,1'-[(2,5-Dimethyl-1,3-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14548421.png)
![3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14548425.png)

![5-[4-Acetamido-3-(diphenylamino)phenyl]-10-phenyl-5,10-dihydrophenazin-5-ium](/img/structure/B14548434.png)

![N-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B14548446.png)
![2,4-Diphenylindeno[2,1-b]pyran](/img/structure/B14548448.png)

![3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine](/img/structure/B14548471.png)
![N-Ethyl-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14548477.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine](/img/structure/B14548484.png)
![5-Methyl-7-phenyl-1,6-dihydropyrrolo[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B14548490.png)
